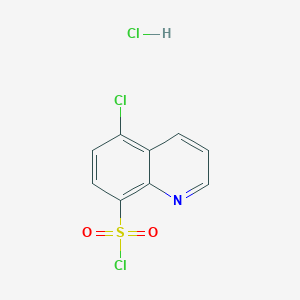
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C15H15NO5 It is characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring, along with a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol typically involves the nitration of a dimethoxybenzene derivative followed by a reduction and subsequent reaction with benzaldehyde. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanol derivatives, amino compounds, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,5-Dimethoxy-2-nitrophenyl)methanol
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
Uniqueness
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups, along with the phenylmethanol moiety, allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C15H15NO5 |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
(4,5-dimethoxy-2-nitrophenyl)-phenylmethanol |
InChI |
InChI=1S/C15H15NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9,15,17H,1-2H3 |
InChI-Schlüssel |
KMJVFOOQNYHSOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)


![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)





silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)
